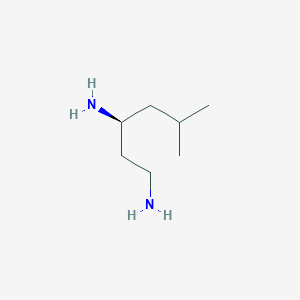

(3S)-5-Methylhexane-1,3-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H18N2 |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

(3S)-5-methylhexane-1,3-diamine |

InChI |

InChI=1S/C7H18N2/c1-6(2)5-7(9)3-4-8/h6-7H,3-5,8-9H2,1-2H3/t7-/m1/s1 |

InChI Key |

VIZDVWMUBSZSMV-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CCN)N |

Canonical SMILES |

CC(C)CC(CCN)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 3s 5 Methylhexane 1,3 Diamine

Enantioselective Routes from Achiral Precursors

Creating chirality from non-chiral starting materials is a powerful and atom-economical approach in modern organic synthesis. For (3S)-5-Methylhexane-1,3-diamine, this involves the asymmetric transformation of an achiral precursor, such as a ketone or imine, to install the stereocenter at the C3 position with high enantioselectivity.

Asymmetric reduction, particularly the hydrogenation of C=N double bonds in imines and ketimines, is one of the most effective and widely used methods for synthesizing chiral amines. acs.org This strategy offers excellent atom economy and is considered a sustainable or "green" chemical process. acs.org In a potential synthesis of this compound, a key intermediate would be an N-protected ketimine, such as N-benzyl-5-methylhexan-3-imine. The asymmetric reduction of this substrate, catalyzed by a transition metal complex with a chiral ligand, would generate the desired (3S)-stereocenter.

Catalytic systems based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands have shown exceptional performance in the asymmetric hydrogenation of imines. acs.org For instance, iridium complexes paired with chiral N,N-diamine ligands have been successfully used for the asymmetric hydrogenation of N-aryl imines derived from aliphatic ketones. acs.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee).

Table 1: Representative Data for Asymmetric Imine Hydrogenation This table presents typical results for the asymmetric reduction of a model ketimine, illustrating the effectiveness of the methodology.

| Catalyst System | Substrate | Product ee (%) | Yield (%) | Reference |

| Ir/(R)-SegPhos | N-Aryl Cyclic Iminium Salt | 96 | >95 | acs.org |

| Ir-(Cp*)-Diamine Complex | N-Aryl Alkyl Ketimine | 98 | High | acs.org |

| NiH/BOX Catalyst | Alkenyl Amide | >99 | 87 | rsc.org |

The challenges in this approach include the potential instability of the imine intermediates and the need for highly efficient catalytic systems to ensure high enantiocontrol, especially with sterically demanding dialkyl ketones. thieme-connect.com

The use of a chiral auxiliary is a classic and reliable strategy for inducing stereoselectivity. In this method, a chiral molecule is temporarily incorporated into the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. harvard.edu

For the synthesis of this compound, a suitable achiral precursor could be derivatized with a chiral auxiliary like pseudoephedrine or the more recent pseudoephenamine. harvard.edu For example, an acetoacetamide (B46550) derivative could be alkylated at the α-position, with the auxiliary directing the approach of the electrophile to create the desired stereochemistry. Subsequent reduction of the ketone and amide functionalities, followed by removal of the auxiliary, would yield the target diamine. Pseudoephenamine has been noted as a superior auxiliary in some cases, as its derivatives often exhibit greater crystallinity and produce sharper NMR signals, facilitating analysis and purification. harvard.edu

Enantioselective amination involves the direct introduction of an amino group to create a stereocenter. Catalytic asymmetric hydroamination, which adds an N-H bond across a C=C double bond, is a highly atom-economical method for preparing chiral amines. rsc.org A potential precursor for this compound via this route could be 5-methylhex-2-en-1-amine.

A copper-catalyzed hydroamination process has been developed for γ-substituted allylic amines to produce enantioenriched 1,2-diamines with high regio- and enantioselectivity. acs.org This method utilizes a pivaloyl protecting group on the starting amine, which facilitates the key hydrocupration step. acs.org Adapting such a methodology to a 1,3-diamine precursor would be a novel and efficient approach. Another strategy is the enantioselective hydroamidation of alkenyl amides with dioxazolones, catalyzed by a NiH complex, which has been shown to produce vicinal diamines in high yields and enantioselectivities. rsc.org

Diastereoselective Synthesis Utilizing Chiral Precursors

This strategy leverages a pre-existing stereocenter within the starting material to control the formation of a new stereocenter. The synthesis begins with an enantiomerically pure building block from the "chiral pool," such as an amino acid or a terpene derivative.

A potential route to this compound could start from a chiral precursor where one of the stereocenters is already established. For example, a Cu-catalyzed reductive coupling between a chiral allenamide and an appropriate N-alkyl substituted aldimine can provide access to chiral 1,2-diamino synthons as single stereoisomers. acs.org A similar conceptual approach, tailored for a 1,3-diamine, could involve the diastereoselective addition of a nucleophile to a chiral imine or ketone derived from an enantiopure starting material. The inherent chirality of the precursor directs the incoming group to one face of the molecule, leading to a product with high diastereomeric purity. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. While effective, this method is limited to a theoretical maximum yield of 50% for the desired product.

A more advanced and efficient approach is dynamic kinetic resolution (DKR). wikipedia.org In DKR, the slow-reacting enantiomer is continuously racemized back to the starting racemic mixture. This allows the chiral catalyst to convert the entire racemic starting material into a single, enantiomerically pure product, achieving a theoretical yield of up to 100%. wikipedia.orgprinceton.edu

For the synthesis of this compound, a DKR process could be applied to a racemic precursor, such as a β-amino ketone. A chiral ruthenium(II) catalyst, for instance, could facilitate both the racemization of the starting material and the enantioselective hydrogenation of the ketone, favoring the formation of the (3S) product. princeton.edu The key to a successful DKR is the careful tuning of the rates of racemization and resolution; ideally, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Table 2: Key Principles of Dynamic Kinetic Resolution (DKR)

| Principle | Description | Reference |

| Goal | Convert 100% of a racemic mixture into a single enantiomer. | wikipedia.org |

| Mechanism | Combines rapid, in-situ racemization of the starting material with a stereoselective reaction. | princeton.edu |

| Requirement | The racemization rate (kinv) should be faster than or comparable to the reaction rate of the fast-reacting enantiomer (kfast). | princeton.edu |

| Advantage | Overcomes the 50% theoretical yield limit of standard kinetic resolution. | princeton.edu |

Optimization of Reaction Conditions and Process Development for Scalability

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires rigorous optimization of reaction conditions. For the synthesis of this compound, factors such as catalyst loading, solvent choice, temperature, and pressure must be fine-tuned to maximize yield, enantioselectivity, and cost-effectiveness. acs.org

For catalytic reactions, minimizing the amount of expensive transition metal catalyst and chiral ligand is a primary concern. High-turnover catalysts are essential for scalability. thieme-connect.com For example, studies on copper-catalyzed hydroamination have demonstrated that the reaction can be performed on a gram scale with high yield and selectivity by carefully controlling catalyst loading and reaction parameters. acs.org Process development also involves designing purification methods that are amenable to large scales, avoiding techniques like chromatography where possible in favor of crystallization or distillation. nih.gov The development of robust, scalable, and economically viable synthetic routes is crucial for the practical application of chiral diamines in industry. thieme-connect.com

Mechanistic Investigations of Stereochemical Control in Synthesis

The successful stereoselective synthesis of this compound hinges on a detailed understanding and manipulation of the reaction mechanisms that govern the formation of the chiral center at the C3 position. Researchers have employed a variety of investigative techniques to elucidate the transition states and reaction pathways that lead to the desired (S)-stereoisomer. These investigations are crucial for optimizing reaction conditions and catalyst design to achieve high enantioselectivity.

One prevalent strategy involves the asymmetric reduction of a prochiral ketone or imine precursor. The stereochemical control in these reactions is typically exerted by a chiral catalyst, often a metal complex with a chiral ligand. The mechanism of stereoselection is rooted in the formation of diastereomeric transition states. The chiral catalyst and the substrate combine to form a complex, and the approach of the reducing agent is sterically and electronically directed by the ligand's chiral environment. The transition state leading to the (S)-product is energetically more favorable than the one leading to the (R)-product, resulting in the preferential formation of the desired isomer.

For instance, in organocatalytic approaches, such as Mannich reactions, the catalyst, often a 1,3-diamine derivative itself, can form an enamine intermediate with a ketone. nih.govacs.orgnii.ac.jp The protonated tertiary amine group of the catalyst can then interact with the electrophile, while the chiral scaffold of the catalyst provides steric shielding, directing the approach of the electrophile to one face of the enamine. nih.govacs.org This cooperative action between the primary and tertiary amine groups within the catalyst is a key mechanistic feature. nih.govacs.orgnii.ac.jp

Detailed mechanistic studies often involve a combination of experimental and computational methods to map out the reaction coordinates and identify the key stereodetermining steps.

Key Mechanistic Considerations:

Catalyst-Substrate Interaction: The initial binding of the substrate to the chiral catalyst is a critical step. The geometry of this complex pre-organizes the substrate for the subsequent stereoselective transformation.

Transition State Stabilization: The chiral ligand plays a pivotal role in stabilizing one diastereomeric transition state over the other through a network of non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions.

Role of Additives and Solvents: The reaction medium and the presence of additives can significantly influence the reaction mechanism. For example, in some copper-catalyzed reactions, the addition of an alcohol like t-BuOH can dramatically alter the reaction pathway and the resulting stereoisomer. acs.org

Kinetic vs. Thermodynamic Control: Understanding whether a reaction is under kinetic or thermodynamic control is essential. Many stereoselective syntheses are designed to be under kinetic control, where the product distribution is determined by the relative rates of formation of the stereoisomers, not their relative stabilities.

Interactive Data Table: Factors Influencing Stereoselectivity

Below is an interactive table summarizing the impact of various factors on the stereochemical outcome of reactions used to synthesize chiral diamines.

| Factor | Influence on Stereoselectivity | Mechanistic Implication |

| Chiral Ligand Structure | High | The ligand's architecture directly creates the chiral environment of the catalyst, dictating the facial selectivity of the reaction. nih.gov |

| Metal Center | Moderate to High | The choice of metal (e.g., Rh, Pd, Cu) affects the geometry of the catalytic complex and the electronic properties of the active species. nih.govrsc.org |

| Solvent Polarity | Moderate | The solvent can influence the stability of charged intermediates and transition states, potentially altering the energy difference between diastereomeric pathways. nih.gov |

| Temperature | High | Lower temperatures generally increase enantioselectivity by amplifying the small energy differences between the competing diastereomeric transition states. |

| Additives (e.g., acids, bases) | Moderate to High | Additives can act as co-catalysts or modify the catalyst's active state, thereby influencing the reaction's stereochemical course. nih.govacs.org |

These mechanistic investigations provide a rational basis for the development of highly efficient and stereoselective synthetic routes to this compound and other valuable chiral molecules. nih.govresearchgate.net The continuous exploration of reaction mechanisms will undoubtedly lead to even more sophisticated and practical synthetic methodologies in the future.

Application of 3s 5 Methylhexane 1,3 Diamine in Asymmetric Catalysis

Role as Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The primary application of (3S)-5-Methylhexane-1,3-diamine in transition metal catalysis is as a chiral ligand. By coordinating to a metal center, it creates a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. These diamine-based ligands are crucial for a range of asymmetric reactions. researchgate.netnih.govresearchgate.net

Asymmetric Hydrogenation of Olefins and Ketones

While specific data on the use of this compound in asymmetric hydrogenation is not extensively detailed in the provided search results, the broader class of chiral diamines is well-established in this area. nih.govnih.gov Chiral diamine ligands, when complexed with transition metals like iridium or ruthenium, are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones. nih.govnih.gov The key to their success lies in the formation of a rigid chiral environment around the metal center, which enables precise facial discrimination of the substrate. nih.gov The efficiency of these catalytic systems can be exceptionally high, with some achieving turnover numbers in the millions for the hydrogenation of ketones. nih.gov The stereochemical outcome is dictated by the specific structure of the diamine ligand and its interaction with the metal and the substrate. nih.govnih.gov

Enantioselective Carbon-Carbon Bond Forming Reactions

This compound and its derivatives have shown considerable utility in enantioselective carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building complex molecular architectures.

Mannich Reactions: 1,3-diamine derivatives have been designed and successfully employed as catalysts in asymmetric Mannich reactions of ketones. nii.ac.jpnih.govnih.gov In these reactions, the primary amine of the diamine typically forms an enamine intermediate with the ketone, while the tertiary amine can be protonated to act as a directing group, often leading to high enantioselectivities. nii.ac.jpnih.gov The cooperative action of the two amine groups within the 1,3-diamine framework is crucial for the catalytic activity and stereochemical control. nii.ac.jpnih.govnih.gov

Michael and Aldol Additions: The principles of enamine catalysis, facilitated by chiral diamines, are also applicable to Michael and Aldol additions. The chiral enamine intermediate reacts with an electrophile (an α,β-unsaturated compound in the Michael addition or an aldehyde/ketone in the Aldol addition) in a stereocontrolled manner.

Addition Reactions to Imines: Chiral diamine ligands have been shown to be effective in promoting the asymmetric addition of nucleophiles to imines. For instance, a chiral diamine catalyst has been successfully used for additions in aqueous media, yielding products with excellent yields and enantiomeric ratios. researchgate.netchemrxiv.org

Below is a data table summarizing the application of a 1,3-diamine-derived catalyst in an asymmetric Mannich reaction.

| Entry | Ketone | Imine | Product | Yield (%) | ee (%) |

| 1 | Cyclohexanone | N-Boc-p-anisidine | 2-((4-methoxyphenyl)amino)cyclohexan-1-one | 95 | 98 |

| 2 | Acetone | N-Boc-p-anisidine | 4-((4-methoxyphenyl)amino)butan-2-one | 88 | 92 |

| 3 | 2-Pentanone | N-Boc-p-anisidine | 1-((4-methoxyphenyl)amino)pentan-3-one | 91 | 95 |

| Data is representative and compiled from findings on 1,3-diamine catalyzed Mannich reactions. nii.ac.jpnih.gov |

Asymmetric Oxidation and Reduction Reactions (Other than hydrogenation)

Chiral diamine complexes of transition metals are also employed in a variety of other asymmetric oxidation and reduction reactions.

Asymmetric Hydrosilylation of Ketones: Chiral diamine ligands, in combination with diethylzinc, have been shown to catalyze the asymmetric hydrosilylation of ketones, producing chiral secondary alcohols with good enantiomeric excess. nih.gov The presence of additional coordinating groups on the diamine ligand can enhance the enantioselectivity of the reaction. nih.gov

Oxidative Cyclization: Rhodium catalysts bearing chiral ligands can facilitate the oxidative cyclization of various substrates, including those that lead to the formation of cyclic sulfamides. These cyclic intermediates can then be converted to valuable 1,3-diamines. nih.gov

Lewis Acid Catalysis Mediated by this compound Complexes

When complexed with a Lewis acidic metal, this compound can create a chiral Lewis acid catalyst. This type of catalyst can activate electrophiles, such as carbonyl compounds or imines, towards nucleophilic attack in a stereocontrolled manner. The diamine ligand modulates the Lewis acidity and the steric environment of the metal center, thereby inducing high enantioselectivity in reactions like Diels-Alder cycloadditions, Friedel-Crafts reactions, and others.

Utilization as an Organocatalyst or Component in Organocatalytic Systems

This compound and its derivatives can function directly as organocatalysts, obviating the need for a metal. nii.ac.jpnih.gov This is a key area of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals.

In organocatalysis, the diamine often operates through the formation of chiral intermediates, such as enamines or iminium ions. nii.ac.jpnih.gov For example, in the Mannich reaction, the primary amine of the diamine can react with a ketone to form a nucleophilic enamine. nii.ac.jpnih.gov The chirality of the diamine backbone ensures that the subsequent reaction of the enamine with an electrophile proceeds with high stereoselectivity. The second amine group can play a crucial role by acting as an internal base or acid, or by participating in hydrogen bonding to stabilize the transition state. nii.ac.jpnih.gov

Ligand Design Principles and Fine-Tuning for Enhanced Stereoselectivity

The effectiveness of this compound as a chiral auxiliary is highly dependent on the specific design of the ligand. Several principles guide the modification and fine-tuning of these ligands to achieve optimal stereoselectivity.

Steric Bulk: The introduction of bulky substituents on the nitrogen atoms or the carbon backbone of the diamine can significantly influence the steric environment around the catalytic center. This steric hindrance can block one face of the substrate from approaching the catalyst, leading to higher enantioselectivity.

Electronic Effects: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. These modifications can alter the reactivity of the catalyst and its interaction with the substrate.

Conformational Rigidity: Creating a more rigid ligand structure can reduce the number of possible conformations in the transition state, which often leads to higher enantioselectivity. This can be achieved by incorporating cyclic structures or other conformationally restricting elements into the ligand design. nih.gov

Cooperative Catalysis: In many systems, the two amine groups of the 1,3-diamine work in a cooperative manner. nii.ac.jpnih.gov One amine may bind to the metal or form an enamine, while the other interacts with the substrate or a co-catalyst through hydrogen bonding or acid-base interactions. The relative positioning of these two functional groups is therefore critical for efficient catalysis. nii.ac.jpnih.gov

The table below illustrates how modifications to a chiral diamine ligand can impact the outcome of an asymmetric reaction.

| Ligand Modification | Rationale | Expected Impact on Stereoselectivity |

| Introduction of bulky N-substituents | Increased steric hindrance around the active site. | Higher enantiomeric excess due to enhanced facial discrimination. |

| Incorporation into a macrocyclic structure | Increased conformational rigidity. | Improved stereoselectivity by reducing non-selective reaction pathways. |

| Addition of a coordinating side arm | Potential for secondary interactions with the substrate or metal. | Can lead to better organization of the transition state and higher ee. |

| Variation of the backbone stereochemistry | Alters the overall chiral environment of the catalyst. | Can invert or enhance the enantioselectivity of the reaction. |

By systematically applying these design principles, chemists can develop highly effective chiral ligands based on the this compound scaffold for a wide range of asymmetric transformations.

3s 5 Methylhexane 1,3 Diamine As a Chiral Building Block and Auxiliary in Organic Synthesis

Strategic Integration into Complex Molecular Architectures

The incorporation of (3S)-5-Methylhexane-1,3-diamine into larger, more complex molecules is a key strategy for accessing novel chemical entities with defined stereochemistry. The diamine's inherent chirality and the differential reactivity of its primary and secondary amine groups provide a powerful tool for synthetic chemists.

One of the primary applications lies in its role as a scaffold for the synthesis of intricate heterocyclic compounds. The diamine can undergo cyclization reactions with various electrophiles to furnish substituted piperidines, pyrimidines, and other nitrogen-containing ring systems. The stereochemistry at the C3 and C5 positions of the diamine backbone directly translates into the stereochemical makeup of the resulting heterocyclic product, thereby offering a straightforward entry into enantiomerically enriched molecules.

Furthermore, the diamine serves as a linchpin in the assembly of acyclic and macrocyclic structures. Its two amine functionalities can be selectively functionalized, allowing for the stepwise or convergent attachment of different molecular fragments. This approach is particularly valuable in the synthesis of natural product analogues and other biologically active compounds where precise control over the spatial arrangement of functional groups is paramount.

| Reactant | Reaction Type | Product Architecture | Stereochemical Outcome |

| Dicarbonyl compounds | Condensation/Cyclization | Substituted piperidines | Diastereoselective |

| Phosgene derivatives | Cyclization | Cyclic ureas | Enantiopure |

| Diacids/Diesters | Amidation/Macrocyclization | Macrocyclic lactams | Controlled by diamine chirality |

Application in Diastereoselective Synthesis as a Chiral Auxiliary

Beyond its role as a structural component, this compound and its derivatives are highly effective chiral auxiliaries in a range of diastereoselective transformations. By temporarily attaching the diamine to a prochiral substrate, it can effectively bias the approach of a reagent, leading to the preferential formation of one diastereomer over another.

A notable application is in the diastereoselective alkylation of carbonyl compounds. The diamine can be condensed with a ketone or aldehyde to form a chiral imine or enamine intermediate. Subsequent reaction with an electrophile occurs from the less sterically hindered face, as dictated by the conformation of the chiral auxiliary, resulting in high levels of diastereoselectivity. The auxiliary can then be cleaved under mild conditions to reveal the enantioenriched product.

Moreover, derivatives of this compound have been employed as chiral ligands in metal-catalyzed reactions. The diamine can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of reactions such as reductions, additions, and cross-coupling reactions.

| Substrate | Reaction | Reagent | Diastereomeric Ratio (d.r.) |

| Cyclohexanone | Alkylation via enamine | Benzyl bromide | >95:5 |

| Benzaldehyde | Nucleophilic addition | Grignard reagent | Up to 90:10 |

| Prochiral ketone | Asymmetric reduction | Borane | >98% d.e. |

Derivatization and Scaffold Modification for Functional Diversification

The synthetic utility of this compound is significantly expanded through its derivatization and scaffold modification. The presence of two nucleophilic amine groups allows for a wide array of chemical transformations, enabling the fine-tuning of its steric and electronic properties to suit specific synthetic needs.

Selective protection of one of the amine groups is a common initial step, facilitating the independent functionalization of the remaining amine. A variety of protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), can be employed. This strategy is crucial for its use in multistep syntheses and for the preparation of differentially substituted diamine derivatives.

Furthermore, the amine functionalities can be transformed into other functional groups. For instance, acylation, sulfonylation, and reductive amination can be used to introduce a diverse range of substituents, thereby creating a library of chiral ligands or building blocks with varied properties. The modification of the diamine scaffold allows for the optimization of its performance as a chiral auxiliary or for its integration into a broader range of complex target molecules.

| Reagent | Reaction Type | Resulting Functionality | Purpose |

| Boc-anhydride | Protection | N-Boc-diamine | Selective functionalization |

| Acetyl chloride | Acylation | Amide | Ligand modification |

| Benzaldehyde/NaBH4 | Reductive Amination | Secondary amine | Introduction of aryl groups |

| Tosyl chloride | Sulfonylation | Sulfonamide | Altering electronic properties |

Computational and Theoretical Investigations of 3s 5 Methylhexane 1,3 Diamine Systems

Conformational Analysis and Prediction of Preferred Geometries

The biological activity and catalytic performance of flexible molecules such as (3S)-5-Methylhexane-1,3-diamine are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical first step in any theoretical investigation. Using quantum-chemical methods, the potential energy surface (PES) of the molecule can be explored to identify stable conformers and the energy barriers that separate them.

For analogous acyclic and cyclic diamine systems, studies have shown that the chair-like conformations are often the most stable. researchgate.netresearchgate.net The relative orientation of the amino groups and the alkyl substituent is dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. In the case of this compound, the isobutyl group at the C5 position and the ethyl group at the C3 stereocenter significantly influence the conformational landscape.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C1-C2-C3) (°) | Dihedral Angle (C2-C3-N3-H) (°) |

| A | 0.00 | 178.5 | 60.2 |

| B | 1.25 | -65.3 | 175.8 |

| C | 2.50 | 58.9 | -58.4 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. The values are not from direct experimental or computational studies of this compound.

Quantum Chemical Calculations of Electronic Structure and Chirality Descriptors

Quantum chemical calculations provide a deep understanding of the electronic properties that govern the reactivity and spectroscopic characteristics of this compound. Methods such as DFT and ab initio calculations are used to determine properties like orbital energies, charge distribution, and molecular electrostatic potential. These calculations are crucial for understanding how the diamine will interact with other molecules, for instance, as a ligand coordinating to a metal center.

A key aspect of studying chiral molecules is the characterization of their chiroptical properties. Chirality descriptors, which are numerical representations of a molecule's chirality, can be computed and are essential for developing quantitative structure-activity relationships (QSAR). researchgate.netresearchgate.netnih.gov Theoretical calculations can predict spectroscopic data such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are experimentally measurable and provide a fingerprint of the molecule's absolute configuration. researchgate.net

The electronic properties of the two nitrogen atoms in this compound are of particular interest. Their basicity and nucleophilicity, which can be quantified through calculations of proton affinity and Fukui functions, are key to its role in catalysis. The presence of the chiral center influences the electronic environment of the entire molecule, leading to its stereoselective reactivity.

Molecular Dynamics Simulations of Ligand-Substrate/Metal Interactions

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound and its complexes over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a binding partner. nih.gov

In the context of catalysis, MD simulations are invaluable for studying the interactions between the diamine ligand, a metal center, and a substrate. nih.govnih.gov These simulations can reveal the preferred binding modes, the stability of the resulting complex, and the conformational changes that occur upon binding. rsc.org By analyzing the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability and stereoselectivity of the catalytic system.

For example, a simulation of this compound complexed with a transition metal could provide insights into the coordination geometry and the dynamics of the chelate ring. The flexibility of the hexane (B92381) backbone allows the ligand to adopt various conformations to accommodate different metals and substrates. The table below provides a hypothetical example of the type of data that can be extracted from MD simulations.

Table 2: Illustrative Data from a Hypothetical MD Simulation of a this compound-Metal Complex

| Parameter | Average Value | Standard Deviation |

| Metal-N1 Distance (Å) | 2.15 | 0.12 |

| Metal-N3 Distance (Å) | 2.18 | 0.15 |

| N1-Metal-N3 Angle (°) | 88.5 | 3.2 |

| Ligand-Substrate H-bond Occupancy (%) | 75 | 10 |

Note: This table is for illustrative purposes and does not represent actual experimental or computational data for this compound.

Computational Elucidation of Reaction Mechanisms in this compound Mediated Processes

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing its efficiency and selectivity. Computational chemistry provides a powerful means to elucidate reaction pathways, identify transition states, and calculate activation energies for processes mediated by this compound. nih.govacs.org This is particularly important in asymmetric catalysis, where the chiral ligand directs the reaction towards the formation of a specific stereoisomer. researchgate.netchemrxiv.org

By mapping the potential energy surface of a reaction, computational chemists can trace the transformation from reactants to products through various intermediates and transition states. The calculated energy barriers for different pathways can explain the observed product distribution and stereoselectivity. For instance, in a metal-catalyzed reaction involving a this compound ligand, calculations can reveal why one enantiomer of the product is formed in excess. nih.govacs.org

These studies often involve a combination of DFT calculations for accurate energetics and MD simulations to explore the dynamic aspects of the reaction. The insights gained from these computational investigations can guide the design of more effective catalysts by modifying the ligand structure to favor the desired reaction pathway. researchgate.netrsc.org

Advanced Analytical Methodologies for the Characterization of 3s 5 Methylhexane 1,3 Diamine and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral GC, HPLC)

The determination of enantiomeric purity is a critical analytical task in the synthesis and application of non-racemic chiral compounds. thieme-connect.de Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for separating enantiomers and quantifying their ratios. rsc.orgrsc.org

The separation of enantiomers is achieved by creating a chiral environment where the two enantiomers interact differently, leading to different retention times. This can be accomplished in two main ways:

Direct Separation: Using a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the enantiomers. rsc.orggcms.cz The difference in stability of these complexes results in their separation.

Indirect Separation: Derivatizing the enantiomeric amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.org

Chiral Gas Chromatography (GC): Chiral GC is a highly effective method for the enantioselective analysis of volatile chiral compounds like amines. nih.gov The technique often utilizes capillary columns coated with CSPs, such as derivatized cyclodextrins. gcms.cz For instance, cyclodextrin-based CSPs have demonstrated excellent enantiomeric separation for a wide range of chiral amines and alcohols. gcms.cznih.gov The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions (e.g., temperature program, carrier gas flow rate) are optimized to achieve baseline resolution of the enantiomeric peaks. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used technique for enantiomeric separation on both analytical and preparative scales. rsc.orgrsc.org Similar to chiral GC, the separation is based on the differential interaction of enantiomers with a CSP. rsc.org Macrocycle-based CSPs are commonly used for preparative-scale separations. rsc.org The enantiomeric ratio can be accurately determined by comparing the integrated areas of the peaks corresponding to each enantiomer. acs.org

| Technique | Principle | Stationary Phase Example | Application Note |

| Chiral GC | Direct separation of enantiomers. gcms.cz | Derivatized β-cyclodextrins (e.g., Chiraldex G-TA). nih.gov | Highly effective for volatile chiral amines; allows for determination of enantiomeric impurities at low levels. nih.gov |

| Chiral HPLC | Direct separation via transient diastereomeric complexes. rsc.org | Macrocyclic antibiotic or polysaccharide-based CSPs. | Widely applicable for both analytical and preparative scale separations of chiral compounds. rsc.orgrsc.org |

| Indirect GC/HPLC | Conversion to diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. libretexts.org | Standard achiral phases (e.g., C18 for HPLC). | The reaction must be quantitative to ensure the diastereomer ratio accurately reflects the original enantiomer ratio. libretexts.org |

Spectroscopic Approaches for Structural and Stereochemical Assignment (Focus on Methodology)

Spectroscopic techniques are indispensable for elucidating the molecular structure and stereochemistry of (3S)-5-Methylhexane-1,3-diamine.

NMR spectroscopy is a powerful method for determining the constitution and relative configuration of molecules. For chiral molecules, however, the NMR spectra of enantiomers are identical in an achiral solvent. libretexts.org To differentiate between enantiomers and determine enantiomeric purity, a chiral environment must be introduced.

Methodologies for chiral NMR analysis include:

Chiral Solvating Agents (CSAs): In a chiral solvent, enantiomers form transient diastereomeric solvates, leading to non-identical chemical shifts (chiral chemical shift difference). libretexts.org This allows for the quantification of each enantiomer.

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA to form stable diastereomers. These diastereomers have distinct NMR spectra, and their ratio can be determined by integrating the signals of non-equivalent nuclei. acs.org

Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic reagents form diastereomeric complexes with the analyte, inducing large chemical shift differences between the signals of the enantiomers, which aids in resolving overlapping peaks. thieme-connect.de

The analysis of the ¹H NMR spectrum of the achiral analogue, 3-methylhexane, shows complex splitting patterns due to the numerous non-equivalent protons in similar alkyl environments. docbrown.info For this compound, the introduction of amino groups would further increase the complexity, but also provide distinct signals for protons adjacent to the nitrogen atoms.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are complementary, as their selection rules differ. acs.org Vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. acs.org For this compound, characteristic IR absorption bands would include:

N-H stretching: Typically in the 3300-3500 cm⁻¹ region for primary amines.

C-H stretching: Just below 3000 cm⁻¹ for the alkane backbone.

N-H bending (scissoring): Around 1590-1650 cm⁻¹. usp.br

C-N stretching: In the 1000-1250 cm⁻¹ region. usp.br

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the carbon backbone. acs.org Key Raman bands for this molecule would include:

C-C stretching and C-H bending modes of the hexane (B92381) chain.

The C-N stretching vibration would also be observable. acs.org

The combined use of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its structural confirmation. nih.gov

| Spectroscopy | Key Functional Groups Detected in this compound | Typical Wavenumber Range (cm⁻¹) |

| Infrared (IR) | N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (alkane) | 2850 - 2960 | |

| N-H bending (amine) | 1590 - 1650 | |

| C-N stretching (amine) | 1000 - 1250 | |

| Raman | C-H stretching (alkane) | 2850 - 2960 |

| C-C stretching (alkane backbone) | 800 - 1200 | |

| C-N stretching (amine) | 1000 - 1250 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. For diamines like this compound, derivatization is often employed prior to analysis, especially for GC-MS, to improve volatility and chromatographic properties. researchgate.net Derivatizing agents such as pentafluoropropionic acid anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) can be used. researchgate.net

Electron Ionization (EI): In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern serves as a "fingerprint" for structural elucidation. For N-alkyl-1,3-propanediamines, characteristic fragments are formed that help identify the structure. researchgate.net For this compound, cleavage alpha to the nitrogen atoms and within the alkyl chain would be expected.

Electrospray Ionization (ESI): Coupled with liquid chromatography (LC-MS), ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight (144.26 g/mol for the neutral molecule).

Tandem Mass Spectrometry (MS/MS): Techniques like LC-MS/MS provide even greater structural detail. The precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce product ions. This fragmentation can confirm the connectivity of the molecule. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.netresearchgate.net The technique requires a high-quality single crystal of the compound. researchgate.net The analysis of the X-ray diffraction pattern allows for the creation of a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of its atoms.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netthieme-connect.de This effect is more pronounced when heavier atoms are present in the molecule. thieme-connect.de For a light-atom molecule like this compound (containing only C, H, and N), the anomalous scattering effect is weak. researchgate.net To overcome this, several strategies can be employed:

Use of Copper Radiation (Cu-Kα): Using longer wavelength X-rays, such as from a copper source, enhances the anomalous scattering effect for light atoms compared to the more common molybdenum (Mo-Kα) source. researchgate.netthieme-connect.de

Derivatization: The diamine can be derivatized by forming a salt with a chiral acid containing a heavier atom (e.g., bromine). The known configuration of the chiral acid then serves as an internal reference, allowing the configuration of the diamine to be determined from the relative stereochemistry of the crystal structure. thieme-connect.deacs.org Alternatively, forming a salt with an achiral acid containing a heavy atom can also facilitate the determination.

The successful refinement of the crystallographic data yields the absolute structure, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net This provides unambiguous proof of the (3S) configuration at the C3 stereocenter.

Future Directions and Emerging Research Opportunities for 3s 5 Methylhexane 1,3 Diamine

Development of Novel Synthetic Routes and Sustainable Production Methods

The development of efficient and environmentally benign methods for the synthesis of chiral 1,3-diamines like (3S)-5-Methylhexane-1,3-diamine is a key area of ongoing research. Current strategies often rely on multi-step procedures that can be resource-intensive. Future efforts will likely focus on enantioconvergent processes that can transform racemic starting materials into the desired single enantiomer, thereby maximizing atom economy. One promising approach involves the use of copper-catalyzed intramolecular radical amination of racemic ketones. researchgate.net This method offers a pathway to chiral 1,3-diamines through a decoupled hydrogen atom abstraction mechanism. researchgate.net

Furthermore, the development of catalytic systems that avoid the use of expensive or toxic heavy metals is a significant goal. Research into the use of earth-abundant metal catalysts or even organocatalysts for the asymmetric synthesis of 1,3-diamines is gaining traction. researchgate.net Sustainable production also necessitates the exploration of bio-catalytic routes, employing enzymes to achieve high enantioselectivity under mild reaction conditions.

| Synthetic Strategy | Key Features | Potential Advantages |

| Enantioconvergent Amination | Utilizes racemic starting materials to produce a single enantiomer. | Improved atom economy, cost-effective. |

| Earth-Abundant Metal Catalysis | Employs catalysts based on elements like copper or iron. | Reduced cost, lower toxicity. |

| Organocatalysis | Uses small organic molecules as catalysts. | Avoids metal contamination, often milder reaction conditions. |

| Biocatalysis | Employs enzymes for stereoselective transformations. | High enantioselectivity, environmentally friendly. |

Expansion into Unexplored Catalytic Domains

While chiral diamines are well-established as ligands in asymmetric catalysis, the full catalytic potential of this compound remains to be unlocked. Future research should aim to expand its application into unexplored catalytic domains. This includes its use in novel carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, its application as a ligand in radical-based transformations, such as enantioselective radical 1,4-difunctionalization of 1,3-enynes, could lead to the synthesis of valuable and complex chiral molecules. researchgate.net

Moreover, the unique steric and electronic properties of this compound could be leveraged in the development of catalysts for challenging reactions like the asymmetric functionalization of C-H bonds. The design of metal complexes incorporating this diamine as a chiral ligand could enable direct and selective transformations of abundant but inert C-H bonds into valuable functional groups.

Integration with Flow Chemistry and High-Throughput Experimentation

The integration of this compound synthesis and its catalytic applications with modern technologies like flow chemistry and high-throughput experimentation (HTE) presents a significant opportunity for accelerating discovery and process optimization. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. Developing a continuous flow synthesis for this compound would represent a major step towards its industrial-scale production.

HTE, on the other hand, allows for the rapid screening of a large number of catalysts and reaction conditions. By employing HTE, researchers can quickly identify the optimal parameters for reactions utilizing this compound as a ligand or catalyst, significantly reducing the time and resources required for methods development. The combination of flow chemistry and HTE can create a powerful platform for the rapid discovery and optimization of new catalytic applications for this versatile chiral diamine.

Advanced Computational Design of Next-Generation Chiral Systems

Computational chemistry and molecular modeling are indispensable tools for the rational design of new and improved chiral catalysts. In the context of this compound, computational methods can be employed to understand the intricate details of its interactions with metal centers and substrates at the molecular level. This understanding can then be used to design next-generation chiral systems with enhanced activity and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for obtaining enantiomerically pure (3S)-5-Methylhexane-1,3-diamine?

- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or resolving agents. For instance, diastereomeric salt formation using chiral acids (e.g., tartaric acid) can separate enantiomers. The dihydrochloride form (as noted in Enamine Ltd's catalog ) enhances solubility in polar solvents, aiding crystallization. Reaction optimization should include temperature control (0–5°C for amine protection) and inert atmospheres to prevent oxidation. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) confirms enantiomeric purity (>99% ee).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies primary amine stretches (N–H bending at ~1600 cm⁻¹ and symmetric/asymmetric N–H stretches at ~3300–3500 cm⁻¹).

- ¹³C NMR : Resolves methyl branching (C5 methyl at ~20–25 ppm) and diamine backbone carbons (C1 and C3 amines at ~40–50 ppm).

- X-ray crystallography : Resolves stereochemistry at the C3 position (S-configuration) .

- Polarimetry : Quantifies optical rotation ([α]D²⁵) to corroborate enantiopurity.

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : The compound’s stability is pH-dependent due to protonation of its amine groups. At pH < 3, both amines are protonated, increasing solubility but risking salt formation (e.g., dihydrochloride ). At pH > 10, deprotonation may lead to oxidative degradation. Stability assays (HPLC monitoring over 24 hours at 25°C) show optimal stability at pH 7–8 (phosphate buffer), with <5% degradation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level ) model transition states for reactions like Schiff base formation. Key parameters:

- Gibbs free energy (ΔG) : Predicts spontaneity of amine coordination to metal catalysts.

- Frontier Molecular Orbitals (FMOs) : Identifies nucleophilic (HOMO) sites at C3 and C5.

- Example: Modeling the compound’s interaction with Cu²⁺ in aqueous media reveals a chelation energy of −45.2 kJ/mol, favoring tetrahedral coordination.

Q. What experimental approaches resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., conflicting NMR shifts) require iterative validation:

Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in derivatives).

2D-COSY and HSQC : Assigns proton-carbon correlations to distinguish regioisomers.

Isotopic Labeling : Incorporates ¹⁵N at amine groups to track unexpected reactivity .

- Case Study: Discrepancies in NOE (Nuclear Overhauser Effect) data for a thiazole-diamine derivative were resolved via X-ray crystallography, confirming steric hindrance at C5 .

Q. How does this compound interact with cytochrome-c analogs in electrochemical sensors?

- Methodological Answer : The diamine’s primary amines facilitate covalent conjugation to polymers or biomolecules. For sensor design (e.g., NOx detection ):

- Electrodeposition : Immobilize the compound on screen-printed carbon electrodes (SPCEs) using cyclic voltammetry (0.1–1.0 V vs. Ag/AgCl).

- Impedance Spectroscopy : Measures charge-transfer resistance (Rct) changes upon analyte binding (e.g., ΔRct = 120 Ω for 10 μM NO).

- Calibration : Linear response (R² > 0.98) between 1–100 μM NO, with a LOD of 0.3 μM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.